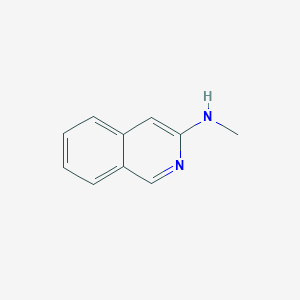

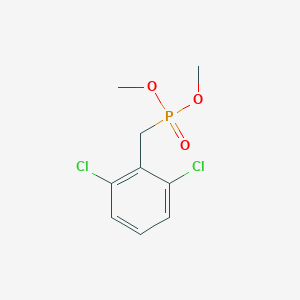

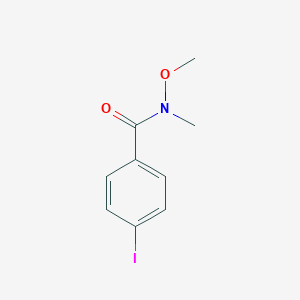

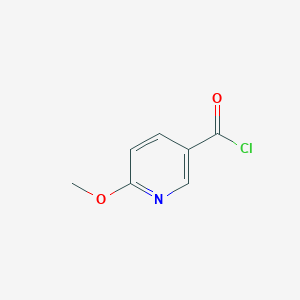

4-Iodo-N-methoxy-N-methyl-benzamide

Übersicht

Beschreibung

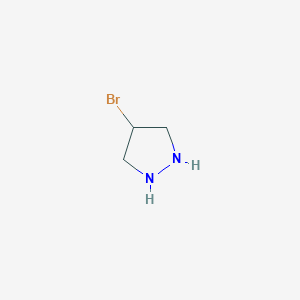

4-Iodo-N-methoxy-N-methyl-benzamide is a chemical compound belonging to the benzamide class. This compound, like its analogs, is studied for its molecular structure, synthesis methods, chemical properties, and physical characteristics. However, specific details on 4-Iodo-N-methoxy-N-methyl-benzamide are scarce; thus, the information provided will be generalized based on similar benzamide compounds and their typical properties and behaviors.

Synthesis Analysis

Benzamides, including compounds like 4-Iodo-N-methoxy-N-methyl-benzamide, are typically synthesized through various chemical reactions including amidation, where an amine reacts with a carboxylic acid or its derivatives. Specific synthesis pathways for this compound would likely involve halogenation (introduction of the iodine atom), methoxylation (introduction of the methoxy group), and methylamination (attachment of the methyl amine group). These processes are conducted under controlled conditions to ensure the correct substitution and formation of the desired product.

Molecular Structure Analysis

The molecular structure of benzamides can be studied using X-ray diffraction, IR spectroscopy, and quantum chemical computations. These methods provide insights into the lattice constants, molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. For example, similar studies on related compounds have shown crystallization in triclinic systems and detailed geometric parameters that match theoretical calculations (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides, including the one , undergo various chemical reactions such as hydrolysis, where the amide bond can be broken down in the presence of acids or bases. They can also participate in nucleophilic substitution reactions, especially if a halogen is present, as in 4-Iodo-N-methoxy-N-methyl-benzamide. The molecule's chemical reactivity and interactions can be analyzed through Molecular Electrostatic Potential (MEP) surface maps and Potential Energy Surface (PES) scans (Demir et al., 2015).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are essential for understanding the compound's behavior in different environments. Benzamides generally have distinct thermal properties and solubility characteristics influenced by their molecular structure. Crystallography studies provide information on the molecular and crystal lattice structures, contributing to our understanding of the compound's physical properties.

Chemical Properties Analysis

The chemical properties of benzamides depend on their molecular structure. Functional groups, such as the iodine, methoxy, and methyl groups in 4-Iodo-N-methoxy-N-methyl-benzamide, significantly influence the compound's reactivity, stability, and interaction with other molecules. Studies using density functional theory (DFT) and other computational methods help predict these properties accurately.

References:

- (Demir et al., 2015): A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations.

Wissenschaftliche Forschungsanwendungen

1. Antioxidant and Antibacterial Activities

- Application Summary: Benzamides, including variants like 4-Iodo-N-methoxy-N-methyl-benzamide, have been studied for their antioxidant and antibacterial activities. They are synthesized from benzoic acid or its derivatives and amine derivatives .

- Methods of Application: The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity. Their antibacterial activity is tested against various gram-positive and gram-negative bacteria .

- Results: Some synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .

2. Electrochemical Applications

- Application Summary: N-alkoxy amides, such as N-methoxy-N-methyl amides (also known as Weinreb amides), are used in various synthetic applications, including ketone synthesis and C-H functionalization reactions .

- Methods of Application: The N-O bond in N-alkoxy amides can be cleaved using various strategies, including strong basic conditions, single-electron reduction conditions, or the use of a transition metal catalyst .

- Results: The cathodic reduction of Weinreb amides in a divided cell afforded the corresponding amide in good yields. The direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .

3. Preparation of β-trifluoromethyl enaminones

- Application Summary: N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .

4. Directing Group for C–H Functionalization Reactions

- Application Summary: N-alkoxy amides, such as N-methoxy-N-methyl amides (also known as Weinreb amides), can be used as a directing group for C–H functionalization reactions .

- Methods of Application: The N–O moieties can be used as a directing group for C–H functionalization reactions. In contrast, N–O should often be cleaved after C–H functionalization reactions from the perspective of organic synthesis .

- Results: Strategies for N–O bond cleavage can be categorized into three reaction types: strong basic conditions, single-electron reduction conditions, or the use of a transition metal catalyst .

5. Cathodic N–O Bond Cleavage

- Application Summary: N-alkoxy amides, such as N-methoxy-N-methyl amides (also known as Weinreb amides), can be used in cathodic N–O bond cleavage .

- Methods of Application: The simple cathodic reduction of Weinreb amides in a divided cell afforded the corresponding amide in good yields. Cyclic voltammetry experiments and density functional theory calculations suggested that the direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .

- Results: The release of methanol derived from methoxy radical would be the driving force of the N–O bond cleavage .

6. Monoselective N-Methylation

Safety And Hazards

Eigenschaften

IUPAC Name |

4-iodo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGFRBWIKFNPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420137 | |

| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-N-methoxy-N-methyl-benzamide | |

CAS RN |

187617-01-2 | |

| Record name | 4-Iodo-N-methoxy-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187617-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)